1-Decanoylglycerol

Description

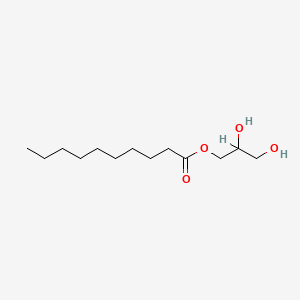

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUNXBRZDFMZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891378 | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-23-8, 26402-22-2, 69070-60-6 | |

| Record name | 1-Decanoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoctanoin component B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monocaprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monodecanoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decanoic acid, ester with triglycerol trioctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dihydroxypropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Decanoylglycerol chemical and physical properties

An In-Depth Technical Guide to 1-Decanoylglycerol: Chemical, Physical, and Biological Properties for the Research Professional

Introduction: Understanding this compound

This compound, also widely known by its synonym monocaprin, is a monoacylglycerol—a class of lipids composed of a glycerol molecule esterified to a single fatty acid.[1] In this case, the fatty acid is decanoic acid (also known as capric acid), a ten-carbon saturated fatty acid. This structure imparts an amphiphilic nature to the molecule, with a polar glycerol head and a nonpolar fatty acid tail, underpinning its utility as an emulsifying agent in the food and cosmetic industries.[2]

Beyond its role as a surfactant, this compound has garnered significant attention from the scientific community for its potent biological activities.[][4][5] It exhibits broad-spectrum antimicrobial properties against various pathogens, including enveloped viruses, bacteria, and fungi.[4][5][6] This activity, combined with its favorable safety profile, makes it a compound of interest for applications ranging from food preservation to novel therapeutic and drug delivery systems.[2][7] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, details its analytical characterization, and explores its synthesis and biological significance, offering a foundational resource for researchers and drug development professionals.

Chemical and Physical Properties

The functional characteristics of this compound are dictated by its fundamental chemical and physical properties. It is a monoglyceride where the decanoyl group is attached to one of the glycerol's hydroxyl groups.[8] While the esterification can occur at position 1 (α-monocaprin) or 2 (β-monocaprin), commercial preparations are often a racemic mixture of 1-decanoyl-rac-glycerol.

Core Chemical Identifiers

A precise understanding of a molecule begins with its fundamental identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl decanoate | [8] |

| Synonyms | Monocaprin, 1-Monocaprin, Glyceryl monocaprate, Glycerol 1-monodecanoate, Decanoic acid 1-monoglyceride | [1][2][4][9][10] |

| CAS Number | 2277-23-8 (for 1-Decanoyl-rac-glycerol) | [2][10][11] |

| Molecular Formula | C₁₃H₂₆O₄ | [2][8][9][10] |

| Molecular Weight | 246.34 g/mol | [7][8][9][10] |

| InChI | InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | [2][8][9][10] |

| InChIKey | LKUNXBRZDFMZOK-UHFFFAOYSA-N | [2][8][9][10] |

| SMILES | CCCCCCCCCC(=O)OCC(CO)O | [8] |

Key Physical Characteristics

The physical state and solubility of this compound are critical determinants of its application, from formulation development to its behavior in biological systems.

| Property | Value | Source |

| Appearance | White to light yellow powder, crystal, or colorless to pale yellow liquid. | [2] |

| Melting Point | 51.4 °C | [7] |

| Boiling Point | 309.35°C (rough estimate) | [7] |

| Solubility | Soluble in chloroform, ethyl acetate, and other organic solvents. Less soluble in water. | [2][12] |

| pKa | 13.16 ± 0.20 (Predicted) | [7] |

| Storage Temperature | -20°C for long-term storage. | [7][9][10] |

Due to its hydrophobic ten-carbon chain, this compound has limited solubility in water.[2] However, the presence of two free hydroxyl groups on the glycerol backbone allows it to participate in hydrogen bonding, enabling its function as an emulsifier to stabilize oil-in-water mixtures.[2]

Spectroscopic Data and Analytical Characterization

Structural confirmation and purity assessment of this compound rely on standard spectroscopic techniques. Understanding the expected spectral signatures is essential for quality control and experimental validation.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. Electron impact (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): m/z = 246.34

-

Key Fragments: Fragmentation patterns will typically involve cleavage of the ester bond and losses related to the glycerol backbone. Common fragments may include ions corresponding to the decanoyl acylium ion [C₁₀H₁₉O]⁺ at m/z = 155 and fragments resulting from the loss of water or parts of the glycerol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The following are predicted shifts for a solution in a solvent like CDCl₃.

¹H NMR Spectroscopy (Predicted):

-

δ ~0.88 ppm (triplet, 3H): Terminal methyl group (-CH₃) of the decanoyl chain.

-

δ ~1.26 ppm (broad multiplet, 12H): Methylene groups (-CH₂-) of the decanoyl chain (C4-C9).

-

δ ~1.63 ppm (quintet, 2H): Methylene group β to the carbonyl (-CH₂-CH₂-C=O).

-

δ ~2.35 ppm (triplet, 2H): Methylene group α to the carbonyl (-CH₂-C=O).

-

δ ~3.60-4.20 ppm (multiplet, 5H): Protons on the glycerol backbone (-CH₂-O-C=O, -CH(OH)-, -CH₂(OH)). This region will show complex splitting due to diastereotopic protons and coupling between adjacent protons. The two hydroxyl protons (-OH) will appear as broad singlets, which can be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

δ ~174 ppm: Carbonyl carbon of the ester (C=O).

-

δ ~70 ppm: Glycerol carbon bearing the secondary hydroxyl group (-CH(OH)-).

-

δ ~65 ppm: Glycerol carbon attached to the ester oxygen (-CH₂-O-C=O).

-

δ ~63 ppm: Glycerol carbon bearing the primary hydroxyl group (-CH₂(OH)).

-

δ ~34 ppm: Methylene carbon α to the carbonyl (-CH₂-C=O).

-

δ ~22-32 ppm: Remaining methylene carbons of the decanoyl chain.

-

δ ~14 ppm: Terminal methyl carbon (-CH₃) of the decanoyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.

-

~3350 cm⁻¹ (broad): O-H stretching from the two hydroxyl groups.

-

~2850-2950 cm⁻¹ (strong): C-H stretching from the aliphatic methylene and methyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching from the ester carbonyl group.

-

~1100-1200 cm⁻¹ (strong): C-O stretching from the ester and alcohol groups.

Synthesis and Purification Workflow

This compound is typically synthesized via the direct esterification of glycerol with decanoic acid, often using an acid catalyst, or through the glycerolysis of tricaprin (the triglyceride of decanoic acid). The following outlines a generalized laboratory protocol for direct esterification.

Experimental Protocol: Direct Esterification of Glycerol

Objective: To synthesize this compound by reacting glycerol with decanoic acid.

Materials:

-

Glycerol (anhydrous)[13]

-

Decanoic acid

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, to facilitate water removal)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.2 equivalents), decanoic acid (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid. Add toluene to the flask.

-

Reaction Execution: Heat the mixture to reflux. The toluene forms an azeotrope with the water produced during the esterification, which is collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected or by using Thin Layer Chromatography (TLC) to observe the consumption of decanoic acid.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.

-

Neutralization: Wash the organic phase sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the desired 1-monoglyceride from unreacted starting materials, diglycerides, and triglycerides.

-

Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods described in Section 2.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Biological Activity and Applications

This compound is not merely an excipient; it is a biologically active molecule with significant potential. Its primary mechanism of antimicrobial action is believed to involve the disruption of the lipid bilayers of cell membranes and viral envelopes, leading to leakage and lysis.

Key Biological Activities:

-

Antiviral: Demonstrates potent virucidal activity against enveloped viruses such as Herpes Simplex Virus and Human Immunodeficiency Virus (HIV).[5]

-

Antibacterial: It is highly effective against various food-borne pathogens. It is particularly active against Campylobacter jejuni, but also inhibits the growth of Staphylococcus aureus, Salmonella spp., and Escherichia coli.[6][16]

-

Antifungal: Shows activity against the yeast Candida albicans.[4][5]

-

Apoptotic Agent: Some studies suggest it may act as a potential apoptotic agent in T-cells.[][7]

These activities lead to its use and investigation in several fields.

Logical Map of Properties to Applications

Caption: Relationship between core properties and industrial applications.

Safety, Handling, and Storage

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[11] Standard laboratory precautions, such as wearing eye shields and gloves, are recommended.[10] It is considered a combustible solid but does not present an explosion hazard.[10][11]

-

Handling: No special measures are required for general handling. In case of contact, standard first aid is sufficient: supply fresh air for inhalation, rinse eyes with water, and consult a doctor if symptoms persist after swallowing.[11]

-

Storage: For long-term stability and to maintain its purity, this compound should be stored at -20°C.[7][9][10] For shipping, it is typically sent at ambient temperature.[10]

Conclusion

This compound is a multifaceted molecule whose value extends far beyond its traditional role as an emulsifier. Its well-defined chemical and physical properties, combined with its significant antimicrobial activity and favorable safety profile, make it a compound of high interest for researchers, scientists, and drug development professionals. A thorough understanding of its spectroscopic signature is crucial for its synthesis and quality control, while knowledge of its biological functions opens new avenues for its application in food science, cosmetics, and advanced pharmaceutical formulations. This guide serves as a technical foundation for harnessing the full potential of this versatile monoacylglycerol.

References

-

Creative Biolabs. This compound (CAT#: GLJF-1125-HX105). [Link]

-

PubChem. This compound | C13H26O4 | CID 92926. [Link]

-

Exposome-Explorer. 1-Decanoyl-rac-glycerol (Compound). [Link]

-

ResearchGate. Antimicrobial activity of monocaprin: A monoglyceride with potential use as a denture disinfectant | Request PDF. [Link]

-

Bertin Bioreagent. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888. [Link]

-

National Institutes of Health (NIH). Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC. [Link]

-

Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Glycerine. [Link]

Sources

- 1. Exposome-Explorer - 1-Decanoyl-rac-glycerol (Compound) [exposome-explorer.iarc.fr]

- 2. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stable Concentrated Emulsions of the 1-Monoglyceride of Capric Acid (Monocaprin) with Microbicidal Activities against the Food-Borne Bacteria Campylobacter jejuni, Salmonella spp., and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MONOCAPRIN | 2277-23-8 [chemicalbook.com]

- 8. This compound | C13H26O4 | CID 92926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. 1-Decanoyl-rac-glycerol = 99 2277-23-8 [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. echelon-inc.com [echelon-inc.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. 112-13-0 CAS MSDS (Decanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. 1-Decanoyl-rac-glycerol - Biochemicals - CAT N°: 26888 [bertin-bioreagent.com]

1-Decanoylglycerol CAS number and synonyms

An In-Depth Technical Guide to 1-Decanoylglycerol: Properties, Synthesis, Biological Activity, and Analysis

Introduction

This compound, a monoacylglycerol (MAG), is a lipid molecule composed of a glycerol backbone esterified to one decanoic acid (capric acid) molecule at the sn-1 position. This compound, while structurally simple, occupies a significant position at the intersection of lipid metabolism, cellular signaling, and antimicrobial activity. Its amphiphilic nature, stemming from the hydrophilic glycerol head and the hydrophobic 10-carbon fatty acid tail, dictates its utility as an emulsifier in the food and cosmetic industries.[1][2] For researchers, its importance lies in its role as a key metabolic intermediate and a bioactive signaling molecule, making it a subject of interest in drug development and nutritional science.[1][3]

This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, synthesis, multifaceted biological roles, and analytical quantification methodologies.

Chemical Abstract Service (CAS) Number and Synonyms

The identity of this compound is primarily associated with two CAS numbers:

-

CAS Number 2277-23-8: This number specifically refers to 1-Decanoyl-rac-glycerol , indicating a racemic mixture of the R and S enantiomers at the C2 position of the glycerol backbone.[4][5] This is the most commonly cited CAS number for this compound in research and commercial contexts.

-

CAS Number 26402-22-2: This number is often associated with the broader term "Monocaprin" and may refer to an incompletely defined mixture of decanoylglycerol isomers (i.e., 1- and 2-decanoylglycerol).[6][7]

For clarity and specificity in research applications, referencing CAS number 2277-23-8 is recommended.

A variety of synonyms are used in literature and commercial listings to refer to this compound.[6] Understanding these is crucial for comprehensive literature searches.

Common Synonyms:

-

Monocaprin[4]

-

Glyceryl monocaprate[6]

-

1-Monocaprin[1]

-

Glyceryl caprate[6]

-

1-Monodecanoin[2]

-

Glycerol α-monodecanoate[5]

-

MG(10:0/0:0/0:0)[9]

Physicochemical Properties

This compound is typically a white to light-yellow crystalline powder or a colorless to pale-yellow liquid, a state dependent on its purity and ambient temperature.[1][4] Its medium-chain fatty acid component makes it soluble in organic solvents while conferring low solubility in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₄ | [6] |

| Molecular Weight | 246.34 g/mol | [4][6] |

| Appearance | White to light yellow powder/crystal or colorless to pale yellow liquid | [1][4] |

| Storage Temperature | -20°C | [4][5] |

| IUPAC Name | 2,3-dihydroxypropyl decanoate | [6][7] |

| InChI Key | LKUNXBRZDFMZOK-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of monoglycerides can be achieved through chemical or enzymatic routes. While traditional chemical glycerolysis (reaction between triglycerides and glycerol at high temperatures) can produce monoglycerides, it often results in a mixture of mono-, di-, and triglycerides, requiring high energy input and yielding undesirable by-products.[10]

Enzymatic synthesis is now the preferred method for producing high-purity this compound under mild conditions, offering higher yields and selectivity.[10][11] The most common approach is the direct esterification of glycerol with decanoic acid, catalyzed by a lipase enzyme. Lipases, particularly those that are 1,3-regiospecific, selectively catalyze esterification at the primary hydroxyl groups of glycerol, favoring the formation of 1-monoglycerides.[12]

Detailed Protocol: Enzymatic Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis, which is environmentally friendly and simplifies product purification.[11]

1. Materials:

-

Decanoic acid (Capric acid)

-

Glycerol

-

Immobilized lipase (e.g., from Candida antarctica or Mucor miehei)

-

Molecular sieves (optional, for water removal)

-

2-Propanol (for enzyme washing)

-

Batch reactor with temperature control and magnetic stirring

2. Procedure:

-

Reactant Preparation: Combine decanoic acid and glycerol in the batch reactor. For optimal selectivity towards monoglyceride formation, a stoichiometric molar ratio (1:1) is recommended.[11] A large excess of glycerol can increase reaction rates but may complicate downstream purification.

-

Enzyme Addition: Add the immobilized lipase to the reactant mixture. An enzyme concentration of approximately 5-10% (w/w) of the total reactants is a typical starting point.[11]

-

Reaction Conditions:

-

Heat the mixture to the optimal temperature for the chosen lipase, typically between 50-70°C. A temperature of 60°C is often effective.[11]

-

Stir the reaction mixture continuously to ensure adequate mixing and to minimize mass transfer limitations.

-

(Optional) To drive the equilibrium towards ester formation, water produced during the reaction can be removed. This can be achieved by performing the reaction under a vacuum or by adding activated molecular sieves to the reactor.

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time (e.g., every hour for 5-6 hours). The consumption of decanoic acid and the formation of mono-, di-, and triglycerides can be quantified using gas chromatography (GC) after silylation of the samples.[11]

-

Termination and Product Recovery:

-

Once the desired conversion is achieved (typically >80% conversion of fatty acid), stop the reaction by filtering out the immobilized enzyme.[11] The enzyme can be washed with 2-propanol, dried, and reused.

-

The resulting product mixture will contain this compound, unreacted starting materials, and some di- and triglycerides.

-

-

Purification: For high-purity this compound, purification is necessary. Molecular distillation is a highly effective method for separating monoglycerides from other components based on their different volatilities.[10]

Biological Activity and Mechanisms of Action

This compound is not merely an inert lipid; it exhibits significant biological activities, functioning as an antimicrobial agent and a signaling molecule.

Antimicrobial Activity

Monocaprin is known to possess potent antimicrobial activity, particularly against Gram-positive bacteria and certain enveloped viruses and fungi like Candida albicans.[2][13] Its efficacy against Gram-positive bacteria such as Streptococcus faecium and Staphylococcus aureus is well-documented.[13][14] The mechanism of action is distinct from simple membrane disruption or lysis. Evidence suggests that this compound and related compounds act as enzymatic effectors. In Streptococcus faecium, it stimulates the activity of autolysins, which are endogenous enzymes that degrade the bacterial cell wall, leading to cell death.[14] This targeted mechanism makes it an interesting candidate for development as a therapeutic or preservative agent.

Role as a TRPV1 Agonist

The Transient Receptor Potential Vanilloid 1 (TRPV1), famously known as the capsaicin receptor, is a non-selective cation channel involved in detecting noxious heat and chemical stimuli, playing a key role in pain signaling.[15][16] Research has identified certain endogenous lipids as TRPV1 agonists, and this compound falls into this category. Monoacylglycerols with saturated fatty acid chains of C8 to C12, including this compound, can activate the TRPV1 channel.[15] This activation induces calcium influx into TRPV1-expressing cells, such as sensory neurons.[15] While its potency is lower than that of capsaicin, its ability to activate this critical pain and temperature sensor implicates it in endogenous signaling pathways that may modulate nociception and thermoregulation.

Metabolic Role in the Monoacylglycerol Acyltransferase (MGAT) Pathway

This compound is a key substrate in the monoacylglycerol (MAG) pathway of triacylglycerol (TAG) synthesis.[17][18] This pathway is particularly dominant in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver and adipose tissue.[18][19]

In this pathway, monoacylglycerol acyltransferases (MGATs) catalyze the acylation of a monoacylglycerol with a fatty acyl-CoA to produce a diacylglycerol (DAG).[20] This DAG can then be further acylated by diacylglycerol acyltransferase (DGAT) to form TAG, which can be stored in lipid droplets or packaged into lipoproteins for secretion.[19][20] By serving as a substrate for MGAT enzymes, this compound is a central intermediate connecting the breakdown products of dietary fats to the synthesis of complex neutral lipids for energy storage and transport.

Analytical Methodologies

Accurate quantification of this compound in biological matrices (e.g., plasma, tissues) or formulations requires sensitive and specific analytical methods. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][21]

| Method | Derivatization Required? | Key Advantages | Key Disadvantages |

| GC-MS | Yes (typically silylation, e.g., with BSTFA) | Excellent chromatographic resolution of isomers; well-established fragmentation patterns for identification. | Requires derivatization which adds a step to sample prep; high temperatures can cause degradation of some lipids. |

| LC-MS/MS | No | High throughput; high sensitivity and specificity using MRM; suitable for complex matrices with minimal cleanup. | May have difficulty separating regio-isomers (1- vs. 2-MAG) without optimized chromatography. |

Detailed Protocol: Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in human plasma using a stable isotope-labeled internal standard, which is critical for correcting analytical variability.[22]

1. Materials and Reagents:

-

Human plasma collected in K₂-EDTA tubes

-

This compound analytical standard

-

This compound-d₅ (or other stable isotope-labeled) internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid

-

Methanol (MeOH), HPLC grade

-

Toluene, HPLC grade

-

UHPLC-MS/MS system (e.g., triple quadrupole)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Thawing and Spiking: Thaw frozen plasma samples on ice. In a clean tube, add 100 µL of plasma. Spike with a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL solution of this compound-d₅ in ethanol).

-

Extraction: Add 500 µL of ice-cold toluene to the plasma. Vortex vigorously for 1 minute to ensure complete protein precipitation and lipid extraction.[22]

-

Phase Separation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C. This will result in a clear upper organic layer (containing lipids) and a lower aqueous layer with a protein pellet.

-

Solvent Evaporation: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as ACN/Water (50:50, v/v). Vortex thoroughly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid

-

Gradient: A typical gradient would start at ~30% B, ramp up to 100% B to elute the lipid, hold, and then re-equilibrate at initial conditions. Total run time is typically under 10 minutes.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[21]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

This compound: Precursor ion [M+H]⁺ m/z 247.2 → Product ion m/z 155.1 (loss of glycerol and water)

-

This compound-d₅ (IS): Precursor ion [M+H]⁺ m/z 252.2 → Product ion m/z 155.1

-

4. Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the endogenous this compound to the internal standard.

-

Generate a calibration curve using known concentrations of the analytical standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and subjected to the same extraction procedure.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[6][23] However, standard laboratory safety practices should always be followed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or vapors.[14][23]

-

Storage: Store in a tightly sealed container in a freezer at -20°C for long-term stability.[4][5]

-

First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[23]

Conclusion

This compound is a multifaceted monoacylglycerol with established roles as an industrial emulsifier, a bioactive antimicrobial agent, and a key intermediate in lipid metabolism and cellular signaling. Its ability to activate the TRPV1 receptor and serve as a substrate in the MGAT pathway highlights its significance in physiological and pathophysiological processes. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers in lipidomics, pharmacology, and food science. The methodologies outlined in this guide provide a robust framework for the continued investigation and application of this important lipid molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

CymitQuimica. CAS 2277-23-8: this compound.

-

Sigma-Aldrich. 1-Decanoyl-rac-glycerol ≥99%.

-

BOC Sciences. CAS 2277-23-8 1-Decanoyl-rac-glycerol.

-

Ansorge-Schumacher, M., & Thum, O. Scheme for the enzymatic synthesis of monoglycerides. ResearchGate.

-

Semantic Scholar. Progress in Synthesis of Monoglycerides for Use in Food and Pharmaceuticals.

-

Gao, F., et al. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry. Metabolites.

-

Cayman Chemical. Safety Data Sheet - 1-Decanoyl-rac-glycerol.

-

Riera, C. E., et al. Monoacylglycerols activate capsaicin receptor, TRPV1. PubMed.

-

Oliveira, A. C., et al. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system. PubMed.

-

Gao, F., et al. Monoacylglycerol Analysis Using MS/MS Quadruple Time of Flight Mass Spectrometry. ResearchGate.

-

LGC Standards. 1-Decanoyl-rac-glycerol.

-

Ved, H. S., et al. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790. The Journal of Biological Chemistry.

-

Gluchowski, N. L., et al. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells. Scientific Reports.

-

Creative Biolabs. This compound.

-

BenchChem. 1-O-Dodecylglycerol: A Potent Antibacterial Agent Validated by the Microdilution Method.

-

Chemfun. 1-Decanoyl-rac-glycerol CAS 26402-22-2.

-

CymitQuimica. CAS 2277-23-8: this compound.

-

PubChem. This compound.

-

Wang, C., et al. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. Molecules.

-

Yen, C. L., et al. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase. Proceedings of the National Academy of Sciences.

-

LookChem. Cas 2277-23-8, MONOCAPRIN.

-

BMB Reports. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis.

-

MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms.

-

BenchChem. Quantification of 1-Arachidonoylglycerol (1-AG) in Human Plasma using a Stable Isotope Dilution LC-MS/MS Method.

-

Chen, H. C., & Farese, R. V., Jr. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism. American Journal of Physiology-Endocrinology and Metabolism.

-

MDPI. TRPV1: Structure, Endogenous Agonists, and Mechanisms.

-

Rosenberger, T. A., et al. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography. Journal of Chromatography B.

-

BLD Pharm. 2,3-Dihydroxypropyl decanoate.

-

ResearchGate. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells.

-

Bradshaw, H. B., et al. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. Frontiers in Physiology.

-

MDPI. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain.

-

ResearchGate. HPLC simultaneous determination of glycerol and mannitol in human tissues for forensic analysis.

-

PubMed. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography.

-

UC Davis. Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics.

Sources

- 1. Identification of monoacylglycerol regio-isomers by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Monoglyceride - Wikipedia [en.wikipedia.org]

- 4. diglib.tugraz.at [diglib.tugraz.at]

- 5. lookchem.com [lookchem.com]

- 6. Determining monoacylglycerol positional isomers as trimethylsilyl (TMS) derivatives by GC-MS [agris.fao.org]

- 7. 1-Decanoyl-rac-glycerol | LGC Standards [lgcstandards.com]

- 8. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2277-23-8|2,3-Dihydroxypropyl decanoate|BLD Pharm [bldpharm.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoacylglycerols activate capsaicin receptor, TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of a gene encoding MGAT1, a monoacylglycerol acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bmbreports.org [bmbreports.org]

- 21. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. WO2013122599A1 - Enzymatic production of monoglycerides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Monodecanoylglycerol: Structure, Function, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-monodecanoylglycerol, a monoacylglycerol with significant potential in research, pharmaceuticals, and drug development. We will delve into its fundamental chemical structure and physicochemical properties, explore its multifaceted biological functions, and provide detailed methodologies for its analysis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this versatile lipid molecule.

Introduction: The Emerging Significance of Monoacylglycerols

Monoacylglycerols (MAGs) are esters of glycerol and a single fatty acid, playing crucial roles as metabolic intermediates and signaling molecules in biological systems. Among these, 1-monodecanoylglycerol, also known as monocaprin, has garnered increasing attention for its diverse biological activities. As a medium-chain fatty acid derivative, it exhibits unique properties that distinguish it from both short-chain and long-chain monoacylglycerols. This guide will provide a detailed exploration of 1-monodecanoylglycerol, from its molecular characteristics to its functional implications and analytical assessment.

Molecular Profile of 1-Monodecanoylglycerol

Chemical Structure and Isomerism

1-Monodecanoylglycerol is a monoglyceride where a decanoic acid (a 10-carbon saturated fatty acid) is esterified to the sn-1 position of the glycerol backbone. Its chemical formula is C13H26O4. It is important to distinguish between the two possible positional isomers: 1-monodecanoylglycerol and 2-monodecanoylglycerol. The position of the fatty acid chain significantly influences the molecule's physical and biological properties.

Physicochemical Properties

The physicochemical characteristics of 1-monodecanoylglycerol are pivotal to its biological function and applications. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 246.34 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 53 °C | |

| Boiling Point | 369.1°C at 760 mmHg | |

| Water Solubility | 600 mg/L at 33°C | |

| LogP (Octanol-Water Partition Coefficient) | 3.1 |

Biological Functions and Mechanisms of Action

1-Monodecanoylglycerol exhibits a range of biological activities, primarily attributed to its amphiphilic nature, which allows it to interact with and disrupt lipid-based structures like cell membranes.

Antimicrobial and Antiviral Activity

A significant body of research highlights the potent antimicrobial properties of 1-monodecanoylglycerol against a broad spectrum of bacteria, fungi, and enveloped viruses.[1]

The primary antimicrobial mechanism of 1-monodecanoylglycerol involves the disruption of the microbial cell membrane. Its amphiphilic structure enables it to insert into the lipid bilayer, leading to increased membrane fluidity, formation of pores, and ultimately, leakage of cellular contents and cell lysis.[2] This physical mode of action is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.

Sources

- 1. A comprehensive review of medium chain monoglycerides on metabolic pathways, nutritional and functional properties, nanotechnology formulations and applications in food system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Competing Interactions of Fatty Acids and Monoglycerides Trigger Synergistic Phospholipid Membrane Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Mechanism of Action of 1-Decanoylglycerol

Introduction

In an era marked by the escalating challenge of antimicrobial resistance, the exploration of novel antibacterial agents is a critical priority for the scientific and medical communities. Among the promising candidates are medium-chain monoglycerides, naturally occurring lipids that have demonstrated significant antimicrobial properties. This technical guide focuses on 1-decanoylglycerol, also known as monocaprin, a monoglyceride of capric acid. This compound is a compound of considerable interest due to its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[1][2][3] This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, intended for researchers, scientists, and drug development professionals. We will delve into its primary mode of action—the disruption of the bacterial cell membrane—and explore the experimental methodologies employed to elucidate these mechanisms.

The Molecular Profile of this compound

This compound is a glycerol ester derived from the ten-carbon saturated fatty acid, decanoic acid (capric acid).[4] Its amphipathic nature, characterized by a polar glycerol head group and a non-polar acyl chain, is fundamental to its biological activity.[5] This structure allows it to interact with the phospholipid bilayers of bacterial cell membranes, initiating a cascade of events that ultimately lead to bacterial cell death.[3][6]

| Compound | Chemical Formula | Molecular Weight | Structure |

| This compound | C13H26O4 | 246.34 g/mol | A glycerol molecule esterified with one decanoic acid molecule. |

Core Mechanism of Action: Disruption of the Bacterial Cell Membrane

The primary antibacterial mechanism of this compound is the perturbation and disruption of the bacterial cell membrane.[3][6] This process can be conceptualized as a multi-step interaction that compromises the structural and functional integrity of this vital cellular barrier.

Insertion into the Lipid Bilayer

The initial step involves the insertion of the this compound molecule into the bacterial cell membrane. The hydrophobic decanoyl chain readily partitions into the hydrophobic core of the lipid bilayer, while the hydrophilic glycerol head remains oriented towards the aqueous environment. This intercalation disrupts the ordered packing of the phospholipid molecules.[7]

Alteration of Membrane Fluidity and Permeability

The integration of this compound into the membrane increases its fluidity and permeability.[7][8] This is due to the creation of defects in the lipid packing, which allows for the leakage of small molecules and ions across the membrane. The influx and efflux of substances that are normally tightly regulated disrupt the electrochemical gradients essential for cellular processes.

Pore Formation and Membrane Lysis

At higher concentrations, the accumulation of this compound molecules within the membrane can lead to the formation of transient pores or channels.[9] This action is often described as a "detergent-like" effect. The formation of these pores results in a significant loss of intracellular contents, including ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell lysis.[8]

Caption: Proposed mechanism of this compound's antibacterial action.

Preferential Activity Against Gram-Positive Bacteria

This compound generally exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1][10][11] This selectivity is attributed to the structural differences in their cell envelopes. Gram-positive bacteria possess a thick, exposed peptidoglycan layer that is more readily permeable to amphipathic molecules. In contrast, Gram-negative bacteria have a protective outer membrane composed of lipopolysaccharides (LPS), which acts as a barrier to the penetration of hydrophobic compounds.[12]

Potential Intracellular Effects

While membrane disruption is the primary mechanism, it is plausible that this compound, once it gains entry into the cell, could have secondary intracellular targets. The disruption of the cell membrane would lead to a cascade of downstream effects, including:

-

Metabolic Disruption: The loss of ion gradients across the membrane would cripple essential metabolic processes such as ATP synthesis, which relies on the proton motive force.[13]

-

Enzyme Inhibition: The altered intracellular environment could lead to the denaturation or inhibition of essential enzymes.

-

Stimulation of Autolysins: Some related compounds, like dodecylglycerol, have been shown to stimulate autolysin activity, leading to the enzymatic breakdown of the cell wall.[14]

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the antibacterial mechanism of compounds like this compound. The following section details the protocols for key assays.

Membrane Permeabilization Assays

These assays are designed to detect damage to the bacterial cell membrane by monitoring the influx of fluorescent probes that are normally membrane-impermeable.

Outer Membrane Permeabilization: NPN Uptake Assay

The N-phenyl-1-naphthylamine (NPN) uptake assay is used to assess the permeabilization of the outer membrane of Gram-negative bacteria.[15][16] NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but exhibits strong fluorescence in the hydrophobic interior of cell membranes.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the cells twice with a buffer such as 5 mM HEPES (pH 7.2).

-

Cell Resuspension: Resuspend the washed cells in the same buffer to a final optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

NPN Addition: Add NPN to a final concentration of 10 µM and allow it to equilibrate with the outer membrane.

-

Addition of this compound: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.

-

Data Analysis: An increase in fluorescence intensity indicates the uptake of NPN into the outer membrane, signifying its permeabilization.

Inner Membrane Permeabilization: Propidium Iodide Uptake Assay

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[15][16] When the inner membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Protocol:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase.

-

Cell Harvesting and Washing: Pellet the cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

-

Cell Resuspension: Resuspend the cells in PBS to an OD600 of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension.

-

PI Addition: Add PI to a final concentration of 2 µM.

-

Addition of this compound: Introduce different concentrations of this compound to the wells.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

-

Data Analysis: A time-dependent increase in fluorescence indicates the permeabilization of the inner membrane.

Caption: General workflow for membrane permeabilization assays.

Visualization of Membrane Damage

Microscopy techniques provide direct visual evidence of the morphological changes induced by this compound on bacterial cells.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography of bacteria and can reveal changes such as membrane blebbing, wrinkling, and lysis.[17]

Protocol:

-

Treatment: Incubate bacterial cells with and without this compound for a specified time.

-

Fixation: Fix the cells with a solution of glutaraldehyde (e.g., 2.5%) to preserve their structure.

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Critical point dry the samples to remove the ethanol without causing structural damage.

-

Coating: Sputter-coat the dried cells with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: Visualize the samples using a scanning electron microscope.

Transmission Electron Microscopy (TEM)

TEM allows for the visualization of the internal structures of the bacterial cell, providing high-resolution images of the cell wall, membrane, and cytoplasm.[18]

Protocol:

-

Treatment and Fixation: Treat and fix the bacterial cells as described for SEM.

-

Post-fixation: Post-fix the cells with osmium tetroxide to enhance contrast.

-

Dehydration and Embedding: Dehydrate the cells and embed them in a resin (e.g., Epon).

-

Sectioning: Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.

-

Imaging: Examine the sections under a transmission electron microscope.

Assessment of Metabolic Disruption

These methods evaluate the impact of this compound on the metabolic activity of bacteria.

ATP Bioluminescence Assay

This assay quantifies the amount of adenosine triphosphate (ATP), a key indicator of metabolic activity, in a bacterial population.[19]

Protocol:

-

Treatment: Expose bacterial cultures to this compound for a defined period.

-

ATP Extraction: Lyse the bacterial cells to release intracellular ATP.

-

Luminometry: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Measurement: Measure the light output using a luminometer.

-

Data Analysis: A decrease in luminescence in treated samples compared to controls indicates a reduction in metabolic activity.

Raman Microspectroscopy

This technique can probe the metabolic state of single bacterial cells by detecting the incorporation of stable isotopes, such as deuterium from heavy water (D2O), into cellular macromolecules.[20]

Protocol:

-

Treatment in D2O-containing medium: Incubate bacteria in a medium containing D2O in the presence or absence of this compound.

-

Sample Preparation: Wash and mount the cells on a suitable substrate for Raman analysis.

-

Raman Spectroscopy: Acquire Raman spectra from individual cells. The formation of C-D bonds, which have a characteristic Raman shift, is indicative of metabolic activity.

-

Data Analysis: A reduction in the C-D Raman signal in treated cells suggests an inhibition of metabolic processes.

Synergistic Interactions

There is evidence that the antibacterial activity of this compound can be enhanced when used in combination with other medium-chain monoglycerides, such as monolaurin (1-lauroylglycerol).[1][2] This synergy may arise from the complementary effects of different chain lengths on membrane disruption or from the formation of mixed micelles that are more effective at perturbing the lipid bilayer.

Conclusion

This compound is a promising antibacterial agent that primarily exerts its effect through the disruption of the bacterial cell membrane. Its amphipathic nature enables it to insert into and destabilize the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive bacteria. A comprehensive understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is crucial for the rational design and development of new lipid-based antimicrobial therapies. Further research into potential intracellular targets and synergistic combinations will continue to refine our knowledge of this important class of antimicrobial compounds.

References

-

Buldia, G. P., et al. (2006). Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships. Journal of Applied Microbiology, 101(2), 437-444. [Link]

-

Nair, M. K. M., et al. (2005). In vitro antibacterial effect of monolaurin, a food-grade emulsifier, on group B streptococcus. Journal of Food Protection, 68(11), 2375-2380. [Link]

-

Bergsson, G., et al. (2001). In vitro killing of Candida albicans by fatty acids and monoglycerides. Antimicrobial Agents and Chemotherapy, 45(11), 3209-3212. [Link]

-

Astuti, W., et al. (2016). Synthesis and Antibacterial Activity Test of 1-Monocaprin. International Journal of Pharmaceutical Sciences Review and Research, 39(1), 134-138. [Link]

-

Wang, L., et al. (2021). Visualization of Antimicrobial-Induced Bacterial Membrane Disruption with a Bicolor AIEgen. ACS Applied Bio Materials, 4(1), 857-864. [Link]

-

Le, T., et al. (2021). Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. Antibiotics, 10(3), 311. [Link]

-

Ma, L., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3544. [Link]

-

Karimi-Avargani, M. (2023). How to assess bacterial permeability?. ResearchGate. [Link]

-

Yoon, B. K., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 23(4), 854. [Link]

-

Denies, A., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. MedChemComm, 8(7), 1408-1413. [Link]

-

Wang, Y., et al. (2017). Metabolic-Activity-Based Assessment of Antimicrobial Effects by D2O-Labeled Single-Cell Raman Microspectroscopy. Analytical Chemistry, 89(7), 4247-4254. [Link]

-

Yang, L., et al. (2021). Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography. Nature Communications, 12(1), 1-11. [Link]

-

Denies, A., et al. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. MedChemComm, 8(7), 1408-1413. [Link]

-

Zeng, Y., et al. (2017). Antibacterial efficacy of monocaprin against four food-related bacteria. Journal of Food Protection, 80(1), 164-170. [Link]

-

Li, J., et al. (2020). Correlative ex situ and Liquid-Cell TEM Observation of Bacterial Cell Membrane Damage Induced by Rough Surface Topology. ACS Applied Materials & Interfaces, 12(13), 14886-14894. [Link]

-

Ray, A., et al. (2012). Visualization of Bacterial Toxin Induced Responses Using Live Cell Fluorescence Microscopy. Journal of Visualized Experiments, (68), e4278. [Link]

-

Skřivanová, E., et al. (2011). Comparison of antibacterial effect of seven 1-monoglycerides on food-borne pathogens or spoilage bacteria. Acta Veterinaria Brno, 80(1), 29-39. [Link]

-

Wang, W., et al. (2020). In Vitro Antibacterial Activity and Mechanism of Monocaprylin against Escherichia coli and Staphylococcus aureus. Journal of Food Protection, 83(2), 297-304. [Link]

-

Müller, A., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Journal of Visualized Experiments, (140), e58321. [Link]

-

Yoon, B. K., et al. (2018). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 23(4), 854. [Link]

-

Zeng, Y., et al. (2017). Bacteriostatic effect of monolaurin and monocaprin. Journal of Food Safety, 37(1), e12293. [Link]

-

Yoon, B. K., et al. (2018). Antibacterial free fatty acids and monoglycerides: Biological activities, experimental testing, and therapeutic applications. Molecules, 23(4), 854. [Link]

-

Sun, S., et al. (2014). Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers. Journal of Agricultural and Food Chemistry, 62(26), 6134-6141. [Link]

-

Li, Y., et al. (2022). Antimicrobial Responses to Bacterial Metabolic Activity and Biofilm Formation Studied Using Microbial Fuel Cell-Based Biosensors. ACS Sensors, 7(1), 167-175. [Link]

-

Abdul-Mutakabbir, O. M., et al. (2020). Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. mBio, 11(1), e03195-19. [Link]

-

Růžička, J., et al. (2007). Antimicrobial properties of 1-monoacylglycerols prepared from undecanoic (C11:0) and undecenoic (C11:1) acid. Czech Journal of Food Sciences, 25(5), 253-261. [Link]

-

Le, T., et al. (2021). Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. Antibiotics, 10(3), 311. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Monocaprin: Understanding the Properties, Applications, and Antimicrobial Potential of a Key Monoglyceride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Ved, H. S., et al. (1984). Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790. The Journal of biological chemistry, 259(13), 8115-8121. [Link]

-

Tanaka, Y., et al. (2022). Monitoring the Metabolic Activity of a Single Bacterial Cell Based on Scattering Intensity. Analytical Chemistry, 94(16), 6196-6202. [Link]

-

Jackman, J. A., et al. (2018). Experimental strategy. (A) Molecular structures of the tested antimicrobial lipids. ResearchGate. [Link]

-

Dombach, J. L., et al. (2017). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLoS pathogens, 13(9), e1006602. [Link]

-

Buňková, L., et al. (2011). Antimicrobial effects of 1-monoacylglycerols prepared by catalytic reaction of glycidol with fatty acids. Czech Journal of Food Sciences, 29(4), 395-401. [Link]

-

Sun, S., et al. (2014). Effect of structure on the interactions between five natural antimicrobial compounds and phospholipids of bacterial cell membrane on model monolayers. Journal of agricultural and food chemistry, 62(26), 6134-6141. [Link]

-

Desbois, A. P., & Smith, V. J. (2010). Antimicrobial lipids from plants and marine organisms: an overview of the current state-of-the-art and future prospects. Marine drugs, 8(6), 1820-1846. [Link]

-

Sun, S., et al. (2014). Effect of structure on the interactions between five natural antimicrobial compounds and phospholipids of bacterial cell membrane on model monolayers. Journal of agricultural and food chemistry, 62(26), 6134-6141. [Link]

-

Zhang, Y., et al. (2022). Targeting the phosphatidylglycerol lipid: An amphiphilic dendrimer as a promising antibacterial candidate. Science advances, 8(38), eabn5480. [Link]

-

Li, G., et al. (2017). Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols. Molecules, 22(10), 1693. [Link]

-

Toyoda, K., et al. (2019). Glycerol Enhances Growth and Antimicrobial Properties of Selected Vibrio Bacteria Associated with the Coral Montipora digitata. Journal of Marine Science and Engineering, 7(4), 118. [Link]

-

Coffey, B. M., et al. (2019). Glycerol metabolism impacts biofilm phenotypes and virulence in Pseudomonas aeruginosa via the Entner-Doudoroff pathway. Journal of bacteriology, 201(19), e00291-19. [Link]

-

Helmann, J. D. (2019). Mini Review: Bacterial Membrane Composition and Its Modulation in Response to Stress. Frontiers in microbiology, 10, 1046. [Link]

-

Pop, O. L., et al. (2021). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation. Frontiers in pharmacology, 12, 706282. [Link]

-

Doi, Y. (2019). Glycerol metabolism and its regulation in lactic acid bacteria. Applied microbiology and biotechnology, 103(13), 5079-5093. [Link]

-

Ruprecht, B. A., & Egan, A. J. (2021). Bacterial Metabolism and Susceptibility to Cell wall-active antibiotics. Current Opinion in Microbiology, 64, 1-8. [Link]

-

Chen, Y., et al. (2023). Low bacterial metabolism as a central mechanism of antimicrobial resistance and potential therapeutic target of staphylococcal biofilms in ventricular assist device driveline infections. Journal of Antimicrobial Chemotherapy, 78(12), 2895-2903. [Link]

-

Stokes, J. M., et al. (2019). The role of bacterial metabolism in antimicrobial resistance. Science, 365(6458), 1072-1077. [Link]

Sources

- 1. Antibacterial study of the medium chain fatty acids and their 1-monoglycerides: individual effects and synergistic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pjmonline.org [pjmonline.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 2277-23-8: this compound | CymitQuimica [cymitquimica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Antimicrobial Mechanism of Monocaprylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Structure on the Interactions between Five Natural Antimicrobial Compounds and Phospholipids of Bacterial Cell Membrane on Model Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, antibacterial and antifungal activities of 1-O-alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of bacterial metabolism in antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dodecylglycerol. A new type of antibacterial agent which stimulates autolysin activity in Streptococcus faecium ATCC 9790 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Natural Occurrence of 1-Monoglycerides

Foreword

Monoglycerides, specifically 1-monoacylglycerols (1-MGs), are far more than simple intermediates in lipid metabolism. They are ubiquitous molecules found across the biological kingdom, from plant oils to mammalian tissues, where they serve critical roles as metabolic precursors, signaling molecules, and key players in the intricate process of dietary fat absorption. For researchers in lipidomics, physiology, and drug development, a deep understanding of the natural occurrence, biosynthesis, and function of 1-MGs is paramount. Their amphiphilic nature dictates their behavior in biological membranes and their interaction with enzymes, while their role in physiological pathways opens avenues for therapeutic intervention. This guide provides a technical overview of the origins, synthesis, and physiological significance of 1-monoglycerides, grounded in established biochemical principles and analytical methodologies.

Foundational Chemistry and Structure

Monoglycerides, or monoacylglycerols, consist of a glycerol molecule esterified to a single fatty acid.[1] The position of the ester bond on the glycerol backbone defines two isomeric forms: 1-monoacylglycerols and 2-monoacylglycerols.[1][2]

-

1-Monoglycerides (α-monoglycerides): The fatty acid is attached to one of the primary hydroxyl groups (sn-1 or sn-3 position) of the glycerol backbone.

-

2-Monoglycerides (β-monoglycerides): The fatty acid is attached to the secondary hydroxyl group (sn-2 position).

While both forms exist, 2-monoglycerides are the primary products of triglyceride digestion in the gut.[2][3] However, they can spontaneously isomerize to the more thermodynamically stable 1-monoglyceride form. This guide focuses on the collective natural presence of these molecules, with an emphasis on the pathways that generate them.

Biosynthesis and Natural Distribution

1-Monoglycerides are not typically stored in high concentrations but are transiently produced as key metabolic intermediates in a variety of biological processes and locations.[3]

Primary Metabolic Pathways

The generation of monoglycerides is a fundamental step in lipid catabolism and remodeling. Two principal pathways are responsible for their formation from triglycerides and phospholipids.

2.1.1 Hydrolysis of Triglycerides

This is the most significant source of monoglycerides in mammals, occurring both extracellularly for dietary fat absorption and intracellularly for the mobilization of stored energy.

-

In the Intestinal Lumen: Dietary triglycerides are emulsified by bile salts and hydrolyzed by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the triglyceride, yielding two free fatty acids and one 2-monoglyceride.[4] These 2-MGs are crucial for the absorption of fats into intestinal cells.[4][5]

-

In Circulation: Lipoprotein lipase (LPL), located on the surface of endothelial cells, hydrolyzes triglycerides within circulating lipoproteins (chylomicrons and VLDL), releasing fatty acids and monoglycerides that can be taken up by adjacent tissues.[1][3]

-

In Adipose Tissue: The breakdown of stored triglycerides within adipocytes (lipolysis) is a sequential process. Adipose triglyceride lipase (ATGL) first hydrolyzes a triglyceride to a diglyceride, which is then acted upon by hormone-sensitive lipase (HSL) to produce a monoglyceride.[3] This monoglyceride is finally hydrolyzed by monoglyceride lipase (MGL) to release the last fatty acid and glycerol.[3]

2.1.2 Hydrolysis of Phospholipids

Membrane phospholipids can also serve as precursors for monoglycerides, particularly those involved in signaling pathways. This process involves the sequential action of phospholipase C (PLC) to generate a diacylglycerol (DAG), followed by the hydrolysis of this DAG by diacylglycerol lipase (DAGL) to form a 2-monoglyceride.[3] This pathway is notably important for the generation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3]

Occurrence in Natural Sources

While monoglycerides are metabolic intermediates, they are also found at low but measurable levels in various natural fats and oils. Their presence is often a result of partial hydrolysis of triglycerides during extraction, processing, or storage.[6]

| Natural Source | Typical Concentration of Monoglycerides | Primary Fatty Acids | Reference |

| Seed Oils (Olive, Rapeseed, Cottonseed) | Very low levels (0.1-0.2%) | Oleic, Linoleic, Palmitic | [1] |

| Animal Fats | Present as metabolic intermediates | Stearic, Oleic, Palmitic | [6][7] |

| Milk and Dairy Products | Low levels, increase with processing | Palmitic, Oleic, Myristic | [1][8][9] |

| Coconut and Palm Oils | Source of monolaurin and monocaprin | Lauric, Capric, Myristic | [10] |

Table 1: Natural Occurrence and Composition of Monoglycerides in Various Sources.

Physiological Roles and Significance

The natural occurrence of 1-monoglycerides is intrinsically linked to their vital physiological functions.

Lipid Digestion and Absorption

As primary products of fat digestion, 2-monoglycerides are essential amphiphiles that, along with bile salts and free fatty acids, form mixed micelles.[4] These micelles are critical for solubilizing hydrophobic lipids and fat-soluble vitamins (A, D, E, K), facilitating their transport across the unstirred water layer of the intestine to the surface of enterocytes for absorption.[5] Without the formation of monoglycerides, fat absorption would be severely impaired.[4]

Endocannabinoid Signaling

Certain 2-monoglycerides are potent signaling molecules. The most studied is 2-arachidonoylglycerol (2-AG), an endogenous ligand for cannabinoid receptors (CB1 and CB2).[3] 2-AG is involved in regulating a vast array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. Its levels are tightly controlled by its synthesis via DAGL and its degradation by monoglyceride lipase (MGL), making MGL a significant drug target.[3]

Interaction with Gut Microbiota

Recent evidence highlights the role of monoglycerides, particularly medium-chain variants like monolaurin, in modulating the gut microbiome.[11][12] They can exhibit selective antimicrobial properties, influencing the composition and function of gut bacteria.[12][13] This interaction has implications for host metabolism, immune function, and overall gut health. Some studies suggest dietary emulsifiers, including monoglycerides, can alter gut microbiota diversity and potentially increase intestinal permeability, leading to inflammation.[14][15]

Relevance in Drug Development

The physicochemical properties and physiological roles of 1-monoglycerides make them highly relevant to the pharmaceutical sciences.

Enhancing Oral Drug Bioavailability

For poorly water-soluble drugs (a common challenge in drug development), lipid-based drug delivery systems (LBDDS) are a key formulation strategy. Monoglycerides play a dual role in this context:

-

As Excipients: They can be used as primary excipients in LBDDS to dissolve hydrophobic drugs and form stable emulsions or self-emulsifying systems.[16]

-

In Vivo Action: When a drug is administered with fats, the natural digestion products—monoglycerides and fatty acids—help form mixed micelles that can solubilize the drug in the intestinal lumen, increasing its concentration gradient and driving absorption.[17][18] Understanding this process is crucial for predicting and managing food effects on drug absorption.

As Pharmacological Agents and Targets

The signaling roles of specific monoglycerides and the enzymes that regulate them present direct therapeutic opportunities.

-

Monoglyceride Lipase (MGL) Inhibitors: By preventing the breakdown of 2-AG, MGL inhibitors can elevate endocannabinoid levels, offering therapeutic potential for treating neurodegenerative diseases, anxiety, and inflammatory pain.[3]

-